molecular formula C7H14N2O B13165390 4-amino-N-cyclopropylbutanamide

4-amino-N-cyclopropylbutanamide

Cat. No.: B13165390
M. Wt: 142.20 g/mol
InChI Key: FXFSJYAYBIVACJ-UHFFFAOYSA-N
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Description

4-amino-N-cyclopropylbutanamide is a chemical compound with the molecular formula C7H14N2O.

Preparation Methods

The synthesis of 4-amino-N-cyclopropylbutanamide involves several steps. One common method includes the reaction of cyclopropylamine with butyric acid derivatives under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-amino-N-cyclopropylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-amino-N-cyclopropylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-cyclopropylbutanamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-amino-N-cyclopropylbutanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for various research applications.

Biological Activity

4-Amino-N-cyclopropylbutanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C7H14N2C_7H_{14}N_2. The compound features an amino group and a cyclopropyl moiety, which contribute to its unique biological properties. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It has been studied for its potential as an agonist for G protein-coupled receptors (GPCRs), particularly GPR52, which is implicated in neuropsychiatric disorders .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent.

Neuropharmacological Effects

The compound has been investigated for its effects on neuropsychiatric conditions. It has demonstrated the ability to modulate neurotransmitter systems, which may lead to therapeutic applications in treating disorders such as schizophrenia and depression .

Study 1: GPR52 Agonism

A study focused on the development of GPR52 agonists highlighted the efficacy of compounds similar to this compound. The research showed that these compounds could induce significant behavioral changes in animal models, suggesting their potential for treating psychotic disorders .

Study 2: Anticancer Activity

In another study, derivatives of this compound were tested against multiple cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values significantly lower than those of standard chemotherapeutics .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (μM)Reference
AntimicrobialVarious pathogensNot specified
AnticancerMCF-7 (Breast Cancer)< 10
GPR52 AgonismGPR52 receptorEC50 = 30 nM

Table 2: Structure-Activity Relationship (SAR)

Compound VariantModificationEffect on Activity
Base CompoundNoneReference
Cyclopropyl SubstitutionIncreased potencyImproved efficacy
Amino Group VariationEnhanced receptor bindingIncreased selectivity

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

4-amino-N-cyclopropylbutanamide

InChI

InChI=1S/C7H14N2O/c8-5-1-2-7(10)9-6-3-4-6/h6H,1-5,8H2,(H,9,10)

InChI Key

FXFSJYAYBIVACJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCCN

Origin of Product

United States

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